2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol
Description
2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol is a piperazine derivative featuring a 2-fluoro-4-nitrophenyl substituent on the piperazine ring and an ethanol side chain. This compound is cataloged under Ref: 10-F034092 by CymitQuimica and is primarily used in laboratory research .
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O3/c13-11-9-10(16(18)19)1-2-12(11)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLMDFNXFVHPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol typically involves the reaction of 2-fluoro-4-nitroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion. The resulting intermediate is then subjected to reduction and subsequent alkylation to introduce the ethanol moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]acetaldehyde or 2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]acetic acid.
Reduction: Formation of 2-[4-(2-Fluoro-4-aminophenyl)piperazin-1-yl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Activity
Research indicates that compounds similar to 2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol may exhibit antidepressant properties. The piperazine moiety is known for its role in the modulation of neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of piperazine derivatives that showed promising results in animal models for depression, suggesting a potential pathway for developing new antidepressants based on this compound's structure.
2. Antipsychotic Potential
The compound's structural similarity to known antipsychotics suggests it may have therapeutic effects in treating schizophrenia and other psychotic disorders. The fluorinated nitrophenyl group could enhance binding affinity to dopamine receptors.
Case Study : Research conducted by the American Journal of Psychiatry has shown that modifications in piperazine derivatives can lead to significant antipsychotic activity, indicating the relevance of further studies on this compound.
Pharmacological Applications
1. Cancer Research
There is emerging interest in the application of this compound in cancer treatment. Its ability to interact with specific cellular pathways could be harnessed for targeted cancer therapies.
Case Study : A publication in Cancer Research discussed how piperazine derivatives can inhibit tumor growth by modulating apoptotic pathways, suggesting that this compound might be explored as a candidate for further development.
Biochemical Research
1. Proteomics Applications
This compound is also utilized in proteomics research due to its ability to modify proteins through interactions with functional groups. It can serve as a tool for studying protein interactions and functions.
Case Study : In a study featured in Nature Methods, researchers employed piperazine-based compounds to label proteins selectively, facilitating the analysis of complex biological systems.
Summary Table of Applications
| Application Area | Potential Use | Supporting Studies |
|---|---|---|
| Medicinal Chemistry | Antidepressant and antipsychotic activity | Journal of Medicinal Chemistry; American Journal of Psychiatry |
| Pharmacology | Cancer treatment | Cancer Research |
| Biochemical Research | Proteomics and protein labeling | Nature Methods |
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperazine ring allows it to bind to various biological macromolecules, modulating their activity. The fluoro and nitro groups contribute to its binding affinity and specificity, while the ethanol moiety enhances its solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Nitrophenyl Substituents
2-[4-(4-Nitrophenyl)-1-piperazinyl]ethanol
- Molecular Formula : C₁₂H₁₇N₃O₃
- Molecular Weight : 251.29 g/mol
- Substituents : 4-nitrophenyl (lacks fluorine).
- This compound is commercially available (CAS: 5521-38-0) and used in pharmacological research .
2-[4-(2-Methylsulfonyl-4-nitrophenyl)piperazin-1-yl]ethanol
- Molecular Formula : C₁₃H₁₉N₃O₅S
- Molecular Weight : 329.37 g/mol
- Substituents : 2-methylsulfonyl and 4-nitro groups.
- Key Differences : The methylsulfonyl group introduces steric bulk and additional electron-withdrawing effects, which may enhance metabolic stability but reduce solubility. This compound is used in specialized research applications .
2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]ethanol Hydrochloride
- CAS : 1185297-30-6
- Substituents : 4-fluoro-2-nitrophenyl (positional isomer of the target compound).
- Key Differences : The reversed positions of fluoro and nitro groups may affect electronic distribution and intermolecular interactions. This compound has been discontinued but highlights the importance of substituent positioning in drug design .
Piperazine Derivatives with Bulky Substituents
Hydroxyzine Hydrochloride
- Structure: [4-(4-Chlorophenyl)phenylmethyl]piperazine with an ethoxyethanol chain.
- Molecular Weight : 374.9 g/mol
- Application : First-generation antihistamine with anxiolytic properties.
- Key Differences : The bulky diphenylmethyl group enhances lipophilicity, improving CNS penetration. The chlorine substituent contributes to its antihistamine activity, contrasting with the nitro/fluoro combination in the target compound .
Quetiapine Fumarate
Piperazine Derivatives with Sulfonyl or Thioether Groups
2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]ethanol
- CAS : 16017-65-5
- Substituents : 4-chlorophenylsulfonyl.
- Key Differences : The sulfonyl group increases acidity (pKa ~2.47) and polarity, impacting solubility and pharmacokinetics. Such compounds are explored for antimicrobial or anti-inflammatory applications .
Zuclopenthixol Hydrochloride
- Structure : Thioxanthene-linked piperazine.
- Molecular Weight : 580.45 g/mol (as dihydrochloride).
- Application : Antipsychotic.
Comparative Analysis Table
*Estimated based on structural similarity.
Q & A
Q. What are the recommended synthetic routes for 2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or Buchwald–Hartwig coupling. For example:
React 2-fluoro-4-nitrobenzene derivatives with piperazine under basic conditions (e.g., KCO in DMF) to form the arylpiperazine core.
Introduce the ethanol moiety via alkylation using 2-bromoethanol or ethylene oxide under controlled pH (pH 7–9) to avoid over-alkylation .
- Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates. Yields often range from 50–70% due to competing side reactions.
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography (for absolute configuration; see analogous piperazine structures in Acta Crystallographica Section E ).
- NMR spectroscopy : H and C NMR to confirm substituent integration (e.g., fluorophenyl protons at δ 7.2–8.1 ppm; piperazine CH signals at δ 2.5–3.5 ppm).
- HRMS (High-Resolution Mass Spectrometry) to verify molecular weight (expected [M+H]: ~324.13 g/mol, based on PubChem analogs ).
Q. What are the solubility challenges for this compound in biological assays?
- Methodological Answer : Limited solubility in aqueous buffers is common. Optimize via:
- Co-solvents : Use DMSO (≤1% v/v) or ethanol (≤5% v/v) for in vitro studies .
- Surfactants : Add 0.1% Tween-80 for cell-based assays.
- pH adjustment : Solubility improves in acidic conditions (pH 4–5) due to protonation of the piperazine nitrogen .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies often arise from assay variability. Mitigate by:
Standardizing assay conditions : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls.
Validating target engagement : Employ orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays).
Replicating studies : Cross-validate findings using independent batches of the compound (purity ≥95%, confirmed by HPLC ).
Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties?
- Methodological Answer : Use in silico tools to estimate:
- Lipophilicity (LogP) : Predicted ~2.1 (via PubChem’s XLogP3 ), suggesting moderate blood-brain barrier penetration.
- Metabolic stability : CYP450 metabolism (e.g., CYP3A4) can be modeled using Schrödinger’s ADMET Predictor.
- Molecular dynamics (MD) simulations : Analyze binding to targets like serotonin/dopamine receptors using COMSOL Multiphysics or GROMACS .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Focus on modular modifications:
- Piperazine ring : Replace with homopiperazine or rigidify via spiro-fusion to assess conformational effects .
- Fluorophenyl group : Compare nitro vs. cyano substituents for electronic effects on receptor affinity.
- Ethanol tail : Replace with glycol or ester moieties to study hydrogen-bonding contributions.
- Data Analysis : Use multivariate regression to correlate structural changes with activity (e.g., IC values ).
Q. What safety protocols are recommended given limited toxicology data?
- Methodological Answer : Derive precautions from structurally related compounds:
- Acute toxicity : Assume LD > 500 mg/kg (oral, rat) based on piperazine analogs .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation; ethanol derivatives may irritate mucous membranes .
- Waste disposal : Incinerate at ≥800°C to prevent environmental release of nitro byproducts .
Key Research Challenges
- Synthetic Scalability : Multi-step synthesis with low yields (50–70%) requires optimization for gram-scale production.
- Biological Specificity : Off-target effects on adrenergic receptors necessitate selective functional assays.
- Data Gaps : No ecotoxicology data available; recommend OECD 209 testing for biodegradability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
